molecular formula C5H10O4 B1507914 3-Deoxy-L-threo-pentose CAS No. 41107-43-1

3-Deoxy-L-threo-pentose

Cat. No. B1507914
CAS RN: 41107-43-1
M. Wt: 134.13 g/mol
InChI Key: GKHJPQPGKIAEJO-RFZPGFLSSA-N
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Description

3-Deoxy-L-threo-pentose is a type of carbohydrate. It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, and 4 Oxygen atoms . It is involved in the metabolic pathways of pentose and glucuronate interconversions .


Synthesis Analysis

A study on the sustainable synthesis of L-threo-phenylserine, a β-hydroxy-α-amino acid, identified a novel L-threonine transaldolase (PmLTTA) from Pseudomonas sp. through genome mining . This enzyme exhibited high activity in the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Deoxy-L-threo-pentose is characterized by its formula C5H10O4 . Further structural analysis is needed for a more detailed understanding.


Chemical Reactions Analysis

In a study on the photobromination of carbohydrate derivatives, elimination reactions of certain bromides were studied, and the derived ‘glycal’ compounds afford routes to 4-deoxy-L-threo-pentose and its enantiomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Deoxy-L-threo-pentose are characterized by its molecular formula C5H10O4 . More detailed properties would require specific experimental measurements.

Scientific Research Applications

Biotechnology for Biofuels and Bioproducts

3-Deoxy-L-threo-pentose plays a crucial role in the enzymatic pathways starting from lignocellulosic waste materials . The hemicellulose fraction of lignocellulose contains aldopentose sugars, which can be enzymatically converted into various biobased products by microbial non-phosphorylated oxidative pathways . This process is significant for the production of platform chemicals and polymer precursors .

Enzyme Catabolism

This compound is involved in the Weimberg pathway, where 2-dehydro-3-deoxy-aldopentonate is converted to 2,5-dioxopentanoate . This conversion is carried out by 2-dehydro-3-deoxy-aldopentonate dehydratase . The resulting products serve as precursors for further conversion into a wide range of industrial products .

Neural Cell Proteoglycan Synthesis

4-deoxy-l-threo-pentose, a novel carbohydrate, has been found to affect neural cell proteoglycan synthesis and function . It has been observed that this compound influences the production of glycosaminoglycans (GAGs) in neuron-enriched cultures .

Dairy Research

3-Deoxypentulose has been isolated from alkaline solutions of lactose . It has been detected in commercial sterilized milk samples, in a concentration range of 30–50 mg/1 . This discovery could have implications for the dairy industry and food science research .

Neuroprotection

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC), a selective metabotropic glutamate receptor agonist, has been found to reduce neuronal apoptosis by upregulating MicroRNA-128 in a rat model after seizures . This suggests potential neuroprotective applications of this compound .

Inhibition of Reactive Oxygen Species (ROS) System

(2R,4R)-APDC has been found to inhibit the NADPH-oxidase dependent ROS system . This suggests potential applications in the treatment of diseases associated with oxidative stress .

Future Directions

The future directions of research on 3-Deoxy-L-threo-pentose could involve further exploration of its metabolic pathways , as well as its potential applications in the synthesis of other compounds . The development of new methods for its synthesis and the study of its properties could also be areas of interest.

properties

IUPAC Name

(2R,4R)-2,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJPQPGKIAEJO-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)[C@H](C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721975
Record name 3-Deoxy-L-threo-pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxy-L-threo-pentose

CAS RN

41107-43-1
Record name 3-Deoxy-L-threo-pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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